molecular formula C8H8FIO B14030844 2-Fluoro-5-iodo-1-methoxy-3-methylbenzene

2-Fluoro-5-iodo-1-methoxy-3-methylbenzene

Cat. No.: B14030844
M. Wt: 266.05 g/mol
InChI Key: QMCMITLWNNOYIS-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodo-1-methoxy-3-methylbenzene is a useful research compound. Its molecular formula is C8H8FIO and its molecular weight is 266.05 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8FIO

Molecular Weight

266.05 g/mol

IUPAC Name

2-fluoro-5-iodo-1-methoxy-3-methylbenzene

InChI

InChI=1S/C8H8FIO/c1-5-3-6(10)4-7(11-2)8(5)9/h3-4H,1-2H3

InChI Key

QMCMITLWNNOYIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)OC)I

Origin of Product

United States

Contextual Significance Within Highly Substituted Aromatic Systems

Highly substituted aromatic systems, such as 2-Fluoro-5-iodo-1-methoxy-3-methylbenzene, are benzene (B151609) rings wherein multiple hydrogen atoms have been replaced by various functional groups. The precise arrangement of these substituents dictates the molecule's electronic, steric, and chemical properties, making them foundational components in a multitude of scientific fields. researchgate.net The challenge and interest in these molecules lie in the difficulty of their synthesis; achieving complete control over the position of each substituent on the benzene ring is a formidable task in organic chemistry. innovations-report.comsciencedaily.com

To understand the complexity, one can analyze the directing effects of each substituent in the context of electrophilic aromatic substitution, a fundamental reaction class for modifying aromatic rings.

SubstituentElectronic EffectDirecting Effect
-F (Fluoro)Deactivating (Inductive) / Activating (Resonance)Ortho, Para
-I (Iodo)Deactivating (Inductive) / Activating (Resonance)Ortho, Para
-OCH₃ (Methoxy)ActivatingOrtho, Para
-CH₃ (Methyl)ActivatingOrtho, Para

This table illustrates the individual electronic properties of the substituents present in this compound.

Interdisciplinary Relevance in Contemporary Organic Synthesis and Materials Science

The true value of a molecule like 2-Fluoro-5-iodo-1-methoxy-3-methylbenzene is realized in its application across different scientific disciplines. Substituted benzene (B151609) derivatives are essential building blocks in medicinal chemistry, organic synthesis, and materials science. acs.org

In the realm of organic synthesis , this compound is a versatile intermediate. The iodo-substituent is particularly valuable as it can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The fluorine atom can significantly alter the electronic properties of the molecule and any subsequent derivatives, which is a common strategy in the development of pharmaceuticals and agrochemicals to enhance metabolic stability and binding affinity.

In materials science , multi-substituted benzene derivatives are found in organic electronic devices. innovations-report.com The arrangement of electron-donating (methoxy, methyl) and electron-withdrawing/modulating (fluoro, iodo) groups can tune the electronic and photophysical properties of the aromatic core. This makes such compounds potential candidates for components in:

Organic Light-Emitting Diodes (OLEDs)

Organic Photovoltaics (OPVs)

Functional Polymers chemrxiv.org

The specific substitution pattern of this compound provides a scaffold that can be further functionalized, leading to novel materials with tailored properties.

Current Research Trajectories and Emerging Paradigms for Multi Substituted Benzenes

Strategic Retrosynthetic Pathways and Key Disconnection Analyses

The design of an efficient synthesis for a multi-substituted aromatic ring like this compound hinges on a logical retrosynthetic analysis. This process involves disconnecting the target molecule into simpler, more readily available precursors. The primary disconnections for this target molecule involve the carbon-halogen and carbon-oxygen bonds.

Two principal retrosynthetic pathways are considered the most strategically sound:

Pathway A: C-F Bond Disconnection (Fluorination as a key final step) : This approach disconnects the C-F bond, identifying 5-Iodo-1-methoxy-3-methylbenzene as the immediate precursor. The synthesis would then rely on the regioselective fluorination of this precursor. The directing effects of the existing substituents—the strongly activating ortho-, para- directing methoxy group, the weakly activating ortho-, para- directing methyl group, and the deactivating ortho-, para- directing iodo group—all converge to activate the C2, C4, and C6 positions. The challenge lies in selectively introducing the fluorine atom at the C2 position over the other activated sites.

Pathway B: C-I Bond Disconnection (Iodination as a key final step) : This pathway involves the disconnection of the C-I bond, leading to 3-Fluoro-5-methylanisole (1-Fluoro-3-methoxy-5-methylbenzene) as the key precursor. The synthesis then requires a regioselective iodination. In this precursor, the methoxy group (at C3) is the most powerful activating and directing group, influencing substitution at its ortho (C2, C4) and para (C6) positions. The fluoro (at C1) and methyl (at C5) groups also direct to these same positions. Achieving iodination at the C5 position (relative to the final product numbering) would necessitate overcoming the strong directing influence of the methoxy group, presenting a significant regiochemical challenge.

A third, alternative pathway involves disconnecting the methoxy group's C-O bond, which would start from a 2-Fluoro-5-iodo-3-methylphenol precursor. While viable, the synthesis of this highly substituted phenol (B47542) intermediate presents its own set of challenges. Pathway A is often preferred due to the well-established methods for electrophilic fluorination directed by strong activating groups like methoxy.

Table 1: Key Disconnection Analysis
PathwayKey DisconnectionImmediate PrecursorKey TransformationPrimary Challenge
AC-F Bond5-Iodo-1-methoxy-3-methylbenzeneElectrophilic FluorinationRegioselectivity (C2 vs. C4/C6)
BC-I Bond3-Fluoro-5-methylanisoleElectrophilic IodinationRegioselectivity against directing groups
CC-O Bond2-Fluoro-5-iodo-3-methylphenolO-MethylationSynthesis of the phenol precursor

Regioselective Halogenation Strategies

The introduction of halogen atoms at specific positions on the benzene ring is a cornerstone of this synthesis. The success of either Pathway A or B depends entirely on achieving high regioselectivity during the halogenation step.

Controlled Fluorination Techniques for Aromatic Rings

The introduction of a fluorine atom onto an aromatic ring is often accomplished using electrophilic fluorinating agents. youtube.com For the fluorination of a precursor like 5-Iodo-1-methoxy-3-methylbenzene, the powerful ortho-, para- directing effect of the methoxy group is the dominant factor.

Electrophilic fluorinating reagents, such as N-fluorodibenzenesulfonimide (NFSI) and particularly Selectfluor®, are widely used due to their stability and reactivity. mdpi.com Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is an effective source of electrophilic fluorine ("F+"). mdpi.com The reaction is typically performed in a polar aprotic solvent.

To enhance selectivity, catalytic methods have been developed. For instance, silver-catalyzed C-H fluorination can provide a pathway for late-stage fluorination. nih.gov The proposed mechanism for such reactions often involves transmetalation of an organometallic precursor (like an aryl stannane (B1208499) or boronic acid) with the silver catalyst, followed by oxidation with the electrophilic fluorine source and subsequent C-F reductive elimination. nih.gov Achieving the desired C2 fluorination requires careful optimization of reaction conditions to favor substitution at the sterically more accessible ortho position relative to the methoxy group, while overcoming potential substitution at the C4 and C6 positions.

Table 2: Common Electrophilic Fluorinating Agents
Reagent NameAbbreviationKey Features
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Crystalline, stable, and highly reactive electrophilic fluorine source. mdpi.com
N-FluorobenzenesulfonimideNFSIStable reagent used for mono- and difluorination reactions. mdpi.com
Halogen Fluorides (e.g., ClF, BrF3)-Highly reactive gases, often used with a catalyst like BF3 for aromatic fluorination. google.com

Directed Iodination Methodologies

Regioselective iodination of electron-rich aromatic compounds is a well-established transformation. organic-chemistry.org For a precursor such as 3-Fluoro-5-methylanisole, the challenge lies in directing the iodine to the desired position. Iodoarenes are valuable synthetic intermediates, particularly for their utility in metal-catalyzed cross-coupling reactions. organic-chemistry.org

A highly effective and mild method for iodinating activated aromatic rings employs N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA). organic-chemistry.org This combination generates a highly reactive electrophilic iodinating species, likely iodine trifluoroacetate, in situ. The reaction proceeds rapidly at room temperature with high yields. organic-chemistry.org

Organocatalytic approaches have also been developed. For example, the use of 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source with a thiourea (B124793) catalyst provides a mild and environmentally friendly protocol. organic-chemistry.org The proposed mechanism involves the activation of DIH by the thiourea catalyst, facilitating the transfer of an electrophilic iodine atom to the aromatic substrate. organic-chemistry.org The regioselectivity in these reactions is primarily governed by the electronic effects of the existing substituents, with the strongly activating methoxy group being the dominant director.

Table 3: Selected Iodination Systems
Iodine SourceActivator/CatalystKey Features
N-Iodosuccinimide (NIS)Trifluoroacetic acid (catalytic)Mild conditions, short reaction times, high yields for electron-rich aromatics. organic-chemistry.org
1,3-Diiodo-5,5-dimethylhydantoin (DIH)Thiourea derivatives (organocatalyst)Mild, metal-free, and highly regioselective. organic-chemistry.org
Iodine Monochloride (ICl)Lewis Acid (e.g., FeCl3)A classic method for aromatic iodination. youtube.com

Precision Introduction and Functional Group Interconversion of the Methoxy Moiety

The introduction of the methoxy group is a critical step, which can be planned at various stages of the synthesis depending on the chosen retrosynthetic pathway. The most common strategy involves the O-methylation of a corresponding phenol precursor.

A classic and widely used method is the Williamson ether synthesis , which involves the deprotonation of the phenol with a base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide, followed by nucleophilic substitution with a methylating agent like dimethyl sulfate (B86663) or methyl iodide. prepchem.com This method is generally high-yielding and reliable.

An alternative for aryl halides is the Ullmann condensation . This reaction involves coupling an aryl halide (e.g., 2-fluoro-5-iodo-3-methyl-1-bromobenzene) with sodium methoxide. orgsyn.org The reaction is typically catalyzed by a copper(I) salt, such as copper(I) chloride or iodide, and is often performed at elevated temperatures in a polar aprotic solvent like DMF. orgsyn.org This method is particularly useful when the corresponding phenol is not readily accessible but the aryl halide is.

Table 4: Comparison of Methoxylation Methods
MethodSubstrateReagentsKey Features
Williamson Ether SynthesisPhenolBase (e.g., K2CO3), Methylating Agent (e.g., CH3I, (CH3)2SO4)High-yielding, common, versatile for many phenols. prepchem.com
Ullmann CondensationAryl HalideSodium Methoxide, Copper(I) CatalystUseful for converting aryl halides to anisoles; requires transition metal catalyst. orgsyn.org

Mechanistic Investigations of Novel Catalytic Systems in Synthesis

Modern organic synthesis relies heavily on catalytic systems to achieve high efficiency and selectivity. In the synthesis of complex molecules like this compound, catalysts play a vital role in both the construction of precursors and the introduction of functional groups.

Transition Metal-Catalyzed Coupling Reactions in Precursor Development

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of the substituted aromatic core from simpler building blocks. ineosopen.org Palladium-catalyzed reactions are among the most versatile and widely used in this context. mdpi.com

Reactions such as the Suzuki-Miyaura (using organoboron reagents), Stille (using organotin reagents), and Heck (coupling with alkenes) reactions provide powerful methods for assembling functionalized arenes. ineosopen.orgmdpi.com For instance, a precursor to the target molecule could be assembled by coupling an appropriately substituted aryl halide with an organometallic reagent. As a hypothetical example, a dihalogenated fluoroanisole could be coupled with a methyl-organoboron reagent via a Suzuki reaction to install the methyl group with high precision.

The general catalytic cycle for these palladium-catalyzed reactions typically involves three key steps:

Oxidative Addition : The active Pd(0) catalyst reacts with an organic halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) complex.

Transmetalation : An organometallic reagent (R-M) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex.

Reductive Elimination : The two organic groups on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The high functional group tolerance of these catalytic systems allows for the synthesis of complex precursors that would be difficult to access through classical methods. mdpi.com

Table 5: Relevant Transition Metal-Catalyzed Coupling Reactions
Reaction NameOrganometallic ReagentCatalyst System (Typical)Bond Formed
Suzuki-Miyaura CouplingOrganoboron (e.g., Ar-B(OH)2)Pd(0) complex + BaseC-C (Aryl-Aryl, Aryl-Alkyl)
Stille CouplingOrganotin (e.g., Ar-SnBu3)Pd(0) complexC-C (Aryl-Aryl, Aryl-Alkyl) ineosopen.org
Heck ReactionAlkenePd(0) complex + BaseC-C (Aryl-Vinyl) mdpi.com
Sonogashira CouplingTerminal AlkynePd(0) complex + Cu(I) salt + BaseC-C (Aryl-Alkynyl) mdpi.com

Organocatalysis in Aryl Halide Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, offering an alternative to traditional metal-based catalysts. In the context of aryl halides, organocatalysis can facilitate a variety of transformations. While direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is challenging, organocatalysts can activate substrates through the formation of transient, more reactive intermediates.

One prominent strategy involves the use of chiral amines to form nucleophilic enamines from aldehydes or ketones. These enamines can then engage with electrophilic arylating agents. Although this doesn't directly transform the halide on the ring, it represents a key organocatalytic method for forming C-C bonds with aryl systems. chembites.org For direct functionalization, research has explored phase-transfer catalysts and N-heterocyclic carbenes (NHCs) to promote reactions on the aromatic core, though this remains a developing area compared to transition-metal catalysis. The primary advantage of organocatalysis lies in its potential for asymmetric synthesis, generating chiral molecules with high enantioselectivity under mild conditions. chembites.org

Table 1: Comparison of Catalytic Systems for Arylations

Catalyst TypeTypical CatalystReaction TypeKey AdvantagesLimitations
OrganocatalystChiral Amines (e.g., MacMillan catalysts)α-Arylation of CarbonylsMetal-free, high enantioselectivity, mild conditions.Limited to specific reaction types; direct halide transformation is rare.
Transition MetalPalladium, Copper, Nickel ComplexesCross-Coupling (e.g., Suzuki, Buchwald-Hartwig)Broad substrate scope, high efficiency for C-C, C-N, C-O bond formation.Potential for metal contamination, often requires ligands and specific conditions.
Photoredox CatalystIridium or Ruthenium Complexes, Organic DyesRadical-mediated C-H Arylation, Reductive CouplingUses visible light, extremely mild conditions, unique reactivity pathways.Requires a light source, quantum yield can be variable.

Photoredox Catalysis for Aromatic Functionalization

Visible-light photoredox catalysis has revolutionized aromatic functionalization by enabling the generation of highly reactive radical intermediates under exceptionally mild conditions. nih.gov This methodology is particularly well-suited for the transformation of aryl halides. researchgate.net In a typical cycle, a photocatalyst (often an iridium or ruthenium complex, or an organic dye) absorbs visible light and enters an excited state. nih.govresearchgate.net This excited catalyst can then engage in a single-electron transfer (SET) with a substrate.

For an aryl halide like this compound, the aryl-iodine bond is susceptible to reduction. The excited photocatalyst can transfer an electron to the aryl iodide, leading to the formation of an aryl radical and an iodide anion. This aryl radical is a versatile intermediate that can participate in a wide range of reactions, including:

C-H Arylation: The aryl radical can add to another aromatic ring, leading to the formation of biaryl compounds. This approach avoids the need for pre-functionalized coupling partners. acs.org

Coupling with Nucleophiles: The radical can be trapped by various nucleophiles to form new C-C, C-N, or C-S bonds.

Fluorination and Trifluoromethylation: Photoredox catalysis has proven effective for introducing fluorine-containing groups onto aromatic rings, a crucial transformation in medicinal chemistry. mdpi.com

The conditions for these reactions are typically very gentle, often proceeding at room temperature, which enhances functional group tolerance and allows for the late-stage functionalization of complex molecules. researchgate.netrsc.org

Table 2: Examples of Photoredox-Catalyzed Aromatic Functionalization

TransformationAryl Halide SubstrateReagent/Coupling PartnerPhotocatalystTypical Yield (%)
C-H ArylationAryl IodideBenzeneIr(ppy)370-90%
AminationAryl BromideCarbazolefac-Ir(ppy)385-95%
TrifluoromethylationAryl IodideCF3SO2ClRu(bpy)3Cl260-80%
BorylationAryl BromideB2pin2Organic Dye (e.g., Eosin Y)75-90%

Green Chemistry Principles in the Optimization of Synthetic Routes

The optimization of synthetic routes for compounds like this compound increasingly incorporates the principles of green chemistry to enhance sustainability. nih.gov These principles focus on reducing waste, minimizing energy consumption, and using less hazardous materials. compoundchem.com

Solvent-Free and Environmentally Benign Reaction Conditions

One of the cornerstones of green chemistry is the reduction or elimination of volatile organic solvents, which contribute significantly to chemical waste and environmental pollution. nih.gov Synthesizing aryl halides under solvent-free conditions offers substantial benefits.

Reactions can be performed by grinding solid reactants together, sometimes with microwave irradiation to provide energy, a technique known as mechanochemistry. This method can lead to shorter reaction times, higher yields, and simpler product isolation, as the need for solvent removal is eliminated. For instance, nucleophilic aromatic substitution reactions on deactivated aryl halides have been successfully carried out under solvent-free conditions using microwave assistance.

Where a solvent is necessary, the use of environmentally benign alternatives is preferred. Water is an ideal green solvent due to its non-toxicity and abundance. While organic molecules often have low solubility in water, techniques such as the use of surfactants or performing reactions "on-water" (where the immiscibility of reactants can accelerate the reaction) have been developed. Other green solvents include supercritical fluids (like CO₂) and ionic liquids, which have negligible vapor pressure, reducing air pollution.

Atom Economy and Waste Minimization in Halogenated Compound Synthesis

Atom economy, a concept developed by Barry Trost, is a fundamental metric of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. acs.orgwikipedia.org The formula is:

Percent Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100% studyrocket.co.uklibretexts.org

A reaction with 100% atom economy produces no waste byproducts. libretexts.org In the synthesis of halogenated compounds, this principle guides the choice of reaction type. studyrocket.co.uk

Addition Reactions: These reactions, where two or more molecules combine to form a single larger one, are inherently high in atom economy (often 100%).

Substitution and Elimination Reactions: These are less atom-economical as they generate byproducts. For example, a classic electrophilic aromatic halogenation using Br₂ and a Lewis acid catalyst produces HBr as a byproduct, lowering the atom economy.

Electrophilic Aromatic Substitution (EAS) Reactivity Profiling

Electrophilic aromatic substitution is a fundamental class of reactions for the functionalization of aromatic rings. The outcome of such reactions on this compound is dictated by the directing and activating or deactivating effects of its substituents.

Steric and Electronic Directing Effects of Multiple Substituents

The regioselectivity of electrophilic attack on this compound is a consequence of the cumulative influence of its four substituents. The methoxy (-OCH3) and methyl (-CH3) groups are activating and ortho-, para-directing. vanderbilt.edulibretexts.org Conversely, the fluoro (-F) and iodo (-I) groups are deactivating yet also ortho-, para-directing. pressbooks.pub

The powerful activating and ortho-, para-directing nature of the methoxy group is a dominant factor. brainly.in The available positions for electrophilic attack are C4 and C6. The C4 position is para to the methoxy group and ortho to the methyl group. The C6 position is ortho to the methoxy group and ortho to the fluoro group. Steric hindrance from the adjacent methyl and fluoro groups will influence the accessibility of these sites to incoming electrophiles.

Predicted Reactivity Hotspots for Electrophilic Aromatic Substitution:

PositionActivating/Deactivating InfluencesSteric HindrancePredicted Reactivity
C4Activated by -OCH3 (para) and -CH3 (ortho)Moderate (from -CH3 and -I)Highly Favorable
C6Activated by -OCH3 (ortho), Deactivated by -F (ortho)High (from -OCH3, -F, and -CH3)Less Favorable

Competitive Halogenation and Alkylation Pathways

Halogenation: In electrophilic halogenation, such as bromination or chlorination, the regioselectivity is expected to follow the predictions outlined above. The C4 position is the most likely site of substitution due to the strong directing effect of the methoxy group and the activating effect of the methyl group. brainly.in

Friedel-Crafts Alkylation: Friedel-Crafts alkylation introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst. mt.comlibretexts.orgpressbooks.pub The reaction is sensitive to both electronic and steric effects. While the C4 position is electronically favored, the steric bulk of both the incoming electrophile and the substituents already present on the ring can influence the reaction's feasibility and outcome. Polyalkylation is a potential side reaction in Friedel-Crafts alkylation. libretexts.orglibretexts.org

Nucleophilic Aromatic Substitution (SNAr) Pathway Investigations

Nucleophilic aromatic substitution is a pathway for the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is typically facilitated by the presence of strong electron-withdrawing groups. libretexts.org

Activation by Fluorine and Ortho/Para Directing Groups

In the context of SNAr, the fluoro and iodo substituents can act as potential leaving groups. The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negatively charged Meisenheimer intermediate, thereby activating the ring for nucleophilic attack. libretexts.orgyoutube.com In this compound, there are no strongly deactivating groups like nitro groups to significantly activate the ring towards a classical SNAr reaction. However, the inductive effect of the fluorine atom can contribute to some activation. The relative leaving group ability in SNAr reactions is often F > Cl > Br > I, which is counterintuitive to the trend in SN1/SN2 reactions and is attributed to the high electronegativity of fluorine polarizing the C-F bond. researchgate.net

Ligand-Accelerated SNAr Reactions

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The presence of an iodine atom on the aromatic ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. mdpi.commdpi.com The carbon-iodine bond is significantly weaker than carbon-fluorine, carbon-chlorine, and carbon-bromine bonds, making it more susceptible to oxidative addition to a low-valent palladium catalyst, which is the initial step in most cross-coupling catalytic cycles. nih.gov

Potential Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. libretexts.org This is a versatile method for the synthesis of biaryl compounds. The reactivity of fluorohalobenzenes in Suzuki-Miyaura coupling has been a subject of study, with the C-I bond being the reactive site. researchgate.netresearchgate.netnih.gov

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. This reaction is catalyzed by palladium complexes and requires a base. rsc.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org The Sonogashira coupling of iodoarenes is a well-established and efficient process. rsc.orgresearchgate.netsoton.ac.ukrsc.org A study on the regioselective Sonogashira coupling of 5-substituted-1,2,3-triiodobenzene derivatives provides insight into the reactivity of sterically accessible iodo groups on polysubstituted benzenes. rsc.org

Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of carbon-nitrogen bonds, coupling the aryl iodide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This allows for the synthesis of a wide range of arylamine derivatives.

The selective reactivity of the C-I bond over the C-F bond allows for the targeted functionalization of the 5-position of the benzene ring, leaving the fluorine atom intact for potential subsequent transformations. A related compound, 5-iodo-2-methoxy-benzaldehyde, has been used in the synthesis of 2-methoxyethyl phenylcyanoacrylates, demonstrating the utility of the iodo group in this position for C-C bond formation. chemrxiv.orgchemrxiv.org

Suzuki-Miyaura Coupling with Arylboronic Acids and Esters

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. The reactivity of the aryl halide is a critical factor, with the C-I bond being significantly more reactive than C-Br or C-Cl bonds under typical Suzuki conditions.

Despite the presence of a highly reactive iodinated position on this compound, a thorough search of the chemical literature did not yield specific examples or detailed research findings for its use in Suzuki-Miyaura coupling reactions. Therefore, no data on reaction conditions, catalyst systems, or yields for this specific substrate can be provided.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. The high reactivity of the carbon-iodine bond makes aryl iodides prime candidates for this transformation.

For this compound, however, there are no specific studies documented in the scientific literature that detail its application in Sonogashira coupling reactions. Consequently, information regarding suitable catalysts, bases, solvents, or the yields of potential alkynylated products is not available.

Buchwald-Hartwig Amination for Aryl Amine Synthesis

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. This reaction is of significant importance in medicinal chemistry and materials science.

A review of existing research indicates that this compound has not been specifically reported as a substrate in Buchwald-Hartwig amination reactions. As a result, there are no detailed findings on its performance in such transformations.

Strategic Transformations of Carbon-Halogen Bonds

Reductive Dehalogenation Strategies and Mechanisms

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation, metal-mediated reductions, or hydride transfer reactions. The carbon-iodine bond is generally the most susceptible to reduction among carbon-halogen bonds.

There are no specific studies that document the reductive dehalogenation of this compound. Therefore, no experimental details or mechanistic studies for this particular compound are available.

Halogen-Dance and Halogen Exchange Reactions

Halogen-dance reactions involve the base-induced migration of a halogen atom to a different position on an aromatic or heteroaromatic ring. Halogen exchange reactions, conversely, involve the replacement of one halogen atom with another.

Specific research on whether this compound undergoes halogen-dance or halogen exchange reactions has not been reported in the available scientific literature.

Functionalization and Modification of Methoxy and Methyl Substituents

The synthetic utility of this compound is significantly enhanced by the selective functionalization of its methoxy and methyl groups. These transformations open pathways to a variety of derivatives, enabling the introduction of new functional groups and the construction of more complex molecular architectures. This section explores established chemical methodologies for the demethylation of the methoxy group to generate a phenol and the oxidative functionalization of the benzylic methyl group.

The cleavage of the aryl methyl ether in this compound to yield the corresponding phenol, 2-Fluoro-5-iodo-3-methylphenol, is a critical transformation. Given the presence of sensitive iodo and fluoro substituents, the choice of reagent is crucial to ensure high yields and prevent unwanted side reactions. Boron tribromide (BBr₃) is a premier reagent for this purpose, known for its high efficiency in cleaving aryl methyl ethers under mild conditions. orgsyn.org

The reaction mechanism involves the initial formation of a Lewis acid-base adduct between the ether oxygen and the boron center. core.ac.uknih.gov This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the C-O bond. core.ac.uknih.gov Studies have shown that BBr₃ can be effective even in sub-stoichiometric amounts, as one equivalent of the reagent can cleave up to three equivalents of an aryl methyl ether. nih.govresearchgate.net This method is particularly advantageous for halogenated ethers, where reagents like hydriodic acid might cause decomposition or undesired side reactions. orgsyn.org The reaction is typically performed in an inert solvent, such as dichloromethane, at temperatures ranging from 0 °C to room temperature.

ReagentTypical ConditionsAdvantagesKey Considerations
Boron Tribromide (BBr₃) Dichloromethane (CH₂Cl₂), 0 °C to RTHigh efficiency for aryl methyl ethers; mild conditions; compatible with iodo and fluoro groups. orgsyn.orgReagent is highly reactive with moisture. orgsyn.org
Trimethylsilyl Iodide (TMSI) Acetonitrile (B52724) (CH₃CN), refluxEffective for sterically hindered ethers.Reagent can be expensive and moisture-sensitive.
Hydrobromic Acid (HBr) in Acetic Acid (AcOH) RefluxCost-effective.Harsh conditions (high temperatures) may not be suitable for sensitive substrates.

This table presents common demethylation reagents and conditions applicable to the target compound based on established chemical principles.

The methyl group at the C3 position represents a key site for functionalization through benzylic C-H activation. The benzylic C-H bonds are weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical, making this position particularly susceptible to radical-mediated reactions. libretexts.org

Benzylic Bromination: A primary method for functionalizing the methyl group is benzylic bromination to produce 1-(Bromomethyl)-2-fluoro-5-iodo-3-methoxybenzene. This intermediate is highly versatile and can be converted into a wide range of derivatives, including alcohols, aldehydes, nitriles, and ethers, through nucleophilic substitution reactions. gla.ac.uk N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically used in conjunction with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. rsc.orgchemistrysteps.com The use of NBS maintains a low concentration of bromine in the reaction mixture, which is crucial for preventing competitive electrophilic aromatic bromination, especially on an electron-rich ring system like the one in the title compound. libretexts.orgrsc.org

Direct Oxidation: Direct oxidation of the benzylic methyl group can provide access to the corresponding alcohol (2-Fluoro-5-iodo-3-methoxybenzyl alcohol), aldehyde (2-Fluoro-5-iodo-3-methoxybenzaldehyde), or carboxylic acid (2-Fluoro-5-iodo-3-methoxybenzoic acid). Traditional strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used, although they often require harsh conditions and may lack selectivity. nih.gov More modern and chemoselective methods utilizing catalytic systems, such as those based on manganese or iron complexes with hydrogen peroxide as the terminal oxidant, offer milder reaction conditions and greater tolerance for other functional groups. nih.govresearchgate.net Another approach involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which can achieve oxidative functionalization of benzylic C-H bonds via a hydride abstraction mechanism. rsc.orgresearchgate.net

TransformationReagent/SystemProductAdvantages
Benzylic Bromination N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) or light (hν)1-(Bromomethyl)-2-fluoro-5-iodo-3-methoxybenzeneSelective for the benzylic position; avoids aromatic bromination. chemistrysteps.com
Oxidation to Alcohol/Aldehyde Mn or Fe catalyst with H₂O₂2-Fluoro-5-iodo-3-methoxybenzyl alcohol / -benzaldehydeMild, chemoselective conditions. nih.govresearchgate.net
Oxidation to Carboxylic Acid Potassium Permanganate (KMnO₄)2-Fluoro-5-iodo-3-methoxybenzoic acidStrong, effective oxidant for complete oxidation. nih.gov
Oxidative Functionalization 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Benzylic ether or subsequent derivativesCan lead to various functional groups under specific conditions. rsc.org

This table summarizes key methods for the functionalization of the benzylic methyl group, highlighting the reagents and expected products.

Advanced Spectroscopic and Analytical Methodologies for 2 Fluoro 5 Iodo 1 Methoxy 3 Methylbenzene Research

High-Resolution Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. weebly.com For a molecule like 2-Fluoro-5-iodo-1-methoxy-3-methylbenzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a complete assignment of its proton, carbon, and fluorine signals.

¹H, ¹³C, and ¹⁹F NMR for Chemical Environment Analysisweebly.comchemrxiv.org

One-dimensional NMR spectra provide fundamental information about the different types of nuclei present in the molecule.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons and the protons of the methyl and methoxy (B1213986) groups. The chemical shifts (δ) are influenced by the electronic effects of the substituents (fluoro, iodo, methoxy, and methyl groups). The aromatic region would display two signals corresponding to the two non-equivalent protons on the benzene (B151609) ring. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, provide information about neighboring protons and the fluorine atom.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show nine distinct signals: six for the aromatic carbons and one each for the methyl, methoxy, and the carbon attached to the methoxy group. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca

¹⁹F NMR: The fluorine-19 NMR spectrum is highly specific and sensitive for fluorine-containing compounds. It provides information about the chemical environment of the fluorine atom. A single signal would be expected for the fluorine atom in this compound. The coupling of this fluorine nucleus with neighboring protons (³JHF) and carbons (JCF) can be observed in the ¹H and ¹³C spectra, respectively, providing crucial structural confirmation.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Assignment
¹H 6.8 - 7.5 Doublet of doublets JHH, JHF Aromatic CH
¹H 6.8 - 7.5 Doublet of doublets JHH, JHF Aromatic CH
¹H ~3.8 Singlet - -OCH₃
¹H ~2.3 Singlet - -CH₃
¹³C 155 - 160 Doublet ¹JCF C-F
¹³C 135 - 145 Singlet - Aromatic C-CH₃
¹³C 130 - 140 Doublet JCF Aromatic C-H
¹³C 120 - 130 Doublet JCF Aromatic C-H
¹³C 115 - 125 Singlet - C-OCH₃
¹³C 85 - 95 Singlet - C-I
¹³C ~56 Singlet - -OCH₃
¹³C ~20 Singlet - -CH₃
¹⁹F -110 to -120 Multiplet JFH Ar-F

Note: These are predicted values and may vary based on the solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemistryslideshare.netscioninstruments.combldpharm.com

Two-dimensional NMR experiments are essential for establishing the precise connectivity of atoms within the molecule. libretexts.orgharvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons, confirming their spatial proximity on the ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). uvic.cayoutube.com The HSQC spectrum would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl and methoxy proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations would be expected from the methyl protons to the adjacent aromatic carbons (including the C-I and C-F carbons) and from the methoxy protons to the C-OCH₃ carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. slideshare.netresearchgate.net A NOESY spectrum could show correlations between the methoxy protons and the adjacent aromatic proton, as well as between the methyl protons and its neighboring aromatic proton, confirming their relative positions on the benzene ring.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound and providing insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Compositionscioninstruments.com

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. nih.gov For this compound (C₈H₈FIO), the exact mass of its molecular ion can be calculated and compared with the experimentally measured value. The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental compositions, providing unambiguous confirmation of the chemical formula. researchgate.netacs.org

Table 2: HRMS Data for this compound

Formula Calculated Monoisotopic Mass (Da)

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoringweebly.comslideshare.netscioninstruments.comresearchgate.net

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netgcms.cz This technique is ideal for assessing the purity of volatile compounds like this compound. A sample is vaporized and passed through a chromatographic column, which separates the components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum for each component serves as a chemical fingerprint. For the target compound, a prominent molecular ion peak (M⁺) at m/z ≈ 282 would be expected. The fragmentation pattern provides structural information. Common fragmentation pathways for substituted benzenes include the loss of substituents or parts of substituents. whitman.eduresearchgate.net For instance, loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃) could be observed. The presence of iodine would be indicated by a characteristic isotopic pattern and a peak at m/z 127 corresponding to the I⁺ ion. GC-MS is also invaluable for monitoring the progress of a chemical reaction by analyzing the presence of starting materials, intermediates, and products in the reaction mixture.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution-Phase Studiesscioninstruments.com

Electrospray Ionization (ESI) is a soft ionization technique typically used for analyzing polar, less volatile, and large molecules. nih.govresearchgate.net While direct analysis of a neutral, relatively small molecule like this compound by ESI-MS can be challenging, it can be used for solution-phase studies. nih.gov It becomes possible by inducing the formation of adducts with ions present in the solution, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). researchgate.net Additionally, specific tagging reagents can be used to derivatize the molecule, introducing a charged or easily ionizable group. nih.gov ESI-MS can be particularly useful in studying non-covalent interactions or reactions of the compound in solution. acs.org However, care must be taken during analysis, as dehalogenation reactions have been reported for iodinated aromatic compounds under certain ESI conditions, which could complicate spectral interpretation. researchgate.netnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for elucidating the molecular structure of this compound. By analyzing the vibrational modes of the molecule, information about its functional groups, their connectivity, and even subtle conformational details can be obtained.

The IR and Raman spectra of this compound are expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its various functional groups. The assignment of these bands can be predicted based on the analysis of similar molecules, such as p-iodoanisole. nih.gov A detailed interpretation of the spectra would involve correlating the observed frequencies with specific vibrational modes, including stretching, bending, and torsional motions.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Notes
Aromatic C-H Stretching 3100-3000 Multiple bands are expected due to the substituted benzene ring.
Methyl C-H Asymmetric Stretching ~2950
Methyl C-H Symmetric Stretching ~2850
Aromatic C=C Stretching 1600-1450 A series of bands characteristic of the benzene ring.
Methyl C-H Asymmetric Bending ~1460
Methyl C-H Symmetric Bending ~1380
C-O (Aryl-Alkyl Ether) Asymmetric Stretching 1270-1230 A strong band is anticipated in the IR spectrum.
C-O (Aryl-Alkyl Ether) Symmetric Stretching 1050-1010
C-F Stretching 1250-1100 The exact position can be influenced by other substituents.

Note: These are predicted ranges and the actual experimental values may vary.

The methoxy group (-OCH₃) in this compound introduces the possibility of rotational isomerism (conformers) around the C(aryl)-O bond. Vibrational spectroscopy can be employed to study these conformational preferences. The orientation of the methoxy group relative to the benzene ring can be influenced by steric and electronic effects of the adjacent methyl and fluoro substituents. In substituted anisoles, the potential energy surface for the rotation of the methoxy group is often studied to identify the stable conformers. nih.gov

Furthermore, intermolecular interactions in the solid state, such as weak C-H···F or C-H···O hydrogen bonds, and halogen bonding involving the iodine atom, can lead to shifts in the vibrational frequencies of the involved functional groups. A comparative analysis of the spectra in different phases (gas, liquid, solid) can provide insights into the nature and strength of these interactions.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this method would provide invaluable information on its molecular geometry and how the molecules pack together in the crystal lattice.

A single-crystal X-ray diffraction study would reveal the exact bond lengths, bond angles, and, crucially, the torsional angles within the molecule. The torsional angle of the methoxy group with respect to the plane of the benzene ring is of particular interest, as it defines the molecular conformation in the solid state. This conformation is influenced by intramolecular steric repulsions and electrostatic interactions between the methoxy group and the ortho-substituents (fluoro and methyl groups). nih.gov

The crystal packing would likely be dominated by a combination of van der Waals forces and specific intermolecular interactions such as halogen bonding. nih.govoup.com The iodine atom, with its electropositive region (σ-hole), can act as a halogen bond donor, potentially interacting with the electronegative fluorine or oxygen atoms of neighboring molecules. The fluorine atom can also participate in weak hydrogen bonds and other intermolecular contacts. researchgate.net

Co-crystallization is a powerful strategy in crystal engineering to form multi-component crystalline solids with tailored properties. acs.orgnih.gov For a molecule like this compound, co-crystallization with suitable halogen bond acceptors (e.g., pyridines, N-oxides) could be employed to create predictable supramolecular architectures. oup.com This approach can facilitate the characterization of compounds that are difficult to crystallize on their own and allows for the systematic study of halogen bonding interactions involving the iodine atom. The strength and directionality of the C-I···X halogen bond can be modulated by the choice of the co-former.

Chromatographic Techniques for Separation Science

Chromatographic methods are essential for the purification and analysis of this compound, particularly for separating it from potential isomers or impurities formed during its synthesis. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are expected to be effective.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC would likely be a suitable method for the separation of this compound and its isomers. A C18 or a pentafluorophenyl (PFP) stationary phase could be effective, with the latter often showing enhanced selectivity for halogenated aromatic compounds. nih.gov A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. The separation of different isomers is often challenging and may require careful optimization of the mobile phase composition, temperature, and stationary phase. nih.govnih.gov

Table 2: Potential HPLC Parameters for the Analysis of this compound

Parameter Potential Conditions Rationale
Stationary Phase C18, PFP C18 is a versatile reversed-phase material. PFP phases can offer unique selectivity for halogenated and aromatic compounds. nih.gov
Mobile Phase Acetonitrile/Water or Methanol/Water gradient To elute the compound with good peak shape and resolution from impurities.

| Detection | UV at ~254 nm | The aromatic ring will provide strong UV absorbance. |

Gas Chromatography (GC):

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. The choice of the capillary column's stationary phase is critical for achieving separation of closely related isomers. A mid-polar to polar stationary phase, such as those containing cyanopropyl or polyethylene (B3416737) glycol functionalities, would likely provide the necessary selectivity.

Table 3: Potential GC Parameters for the Analysis of this compound

Parameter Potential Conditions Rationale
Column Capillary column with a mid-polar or polar stationary phase (e.g., TCEP) To achieve separation of positional isomers based on differences in polarity and boiling point. researchgate.net
Carrier Gas Helium or Hydrogen Standard carrier gases for GC.
Injection Split/Splitless To handle a range of sample concentrations.
Oven Program Temperature gradient To ensure elution of the compound with good peak shape and separation from other components.

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a universal detector for organic compounds. MS provides structural information for peak identification. |

The separation of positional isomers of substituted benzenes can be particularly challenging, and specialized columns and optimized conditions are often required to achieve baseline resolution. researchgate.netvurup.sk

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity

High-Performance Liquid Chromatography is a cornerstone technique for the quantitative analysis and purity assessment of non-volatile or thermally labile compounds like "this compound". A reverse-phase HPLC method is typically suitable for such aromatic compounds, where a non-polar stationary phase is used with a polar mobile phase.

A hypothetical but representative HPLC method for the analysis of "this compound" could be established as follows. A C18 column, known for its versatility in separating a wide range of organic molecules, would be an appropriate choice for the stationary phase. The mobile phase could consist of a gradient mixture of acetonitrile and water, allowing for the efficient elution of the target compound and any potential impurities. Detection is commonly achieved using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, which for aromatic systems is often in the range of 254 nm.

For quantitative analysis, a calibration curve would be constructed by injecting standard solutions of "this compound" of known concentrations. The peak area of the analyte is plotted against its concentration to establish a linear relationship. The concentration of the compound in an unknown sample can then be determined by comparing its peak area to the calibration curve. Purity is assessed by observing the chromatogram for the presence of other peaks, with the purity percentage calculated based on the relative peak areas.

Illustrative HPLC Parameters for Analysis of "this compound":

ParameterValue
Stationary Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (Gradient Elution)
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Example Data for Purity Determination by HPLC:

PeakRetention Time (min)Peak Area% AreaIdentity
13.515,0000.5Impurity A
25.22,970,00099.0This compound
36.815,0000.5Impurity B

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. It is particularly useful for monitoring the progress of a reaction by analyzing the presence of volatile starting materials, intermediates, or byproducts. For "this compound", GC can be employed to assess its purity, especially with respect to volatile impurities that may not be easily detected by HPLC.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the column walls. A common stationary phase for the analysis of halogenated aromatic compounds is a polysiloxane-based polymer, such as a 5% phenyl-methylpolysiloxane.

Detection can be achieved using various detectors. A Flame Ionization Detector (FID) is a common choice for organic compounds, providing high sensitivity. For more definitive identification, a Mass Spectrometer (MS) can be used as the detector (GC-MS), which provides information about the mass-to-charge ratio of the fragmented ions, allowing for structural elucidation and confirmation of the analyte's identity. The high selectivity of a halogen-specific detector (XSD) can also be advantageous, providing clean chromatograms with minimal noise for halogenated compounds. nih.gov

Illustrative GC Parameters for Analysis of "this compound":

ParameterValue
Column 5% Phenyl-Methylpolysiloxane Capillary Column (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
Detector Temperature 300 °C

Example Data for Volatile Impurity Analysis by GC:

PeakRetention Time (min)Peak Area% AreaTentative Identity (by MS)
18.512,5000.4Volatile Impurity X
210.23,112,50099.6This compound

Computational and Theoretical Chemistry Investigations of 2 Fluoro 5 Iodo 1 Methoxy 3 Methylbenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and energy of a molecule, which in turn dictate its physical and chemical properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. For 2-Fluoro-5-iodo-1-methoxy-3-methylbenzene, DFT calculations, often employing a basis set like B3LYP/6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles.

The process of geometry optimization involves finding a minimum on the potential energy surface of the molecule. This optimized structure corresponds to the most probable arrangement of atoms. By mapping the potential energy surface, researchers can identify various conformers and the energy barriers between them, providing insight into the molecule's flexibility and preferred shapes.

Illustrative Optimized Geometrical Parameters:

ParameterAtoms InvolvedPredicted Value
Bond LengthC-I~2.10 Å
Bond LengthC-F~1.36 Å
Bond LengthC-O (methoxy)~1.37 Å
Bond AngleF-C-C~118.5°
Bond AngleI-C-C~119.8°
Dihedral AngleC-C-O-C (methoxy)~0° or ~180°

Note: The data in this table is illustrative and represents typical values for similar structures, as specific computational studies on this compound are not publicly available.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. For this compound, the electron-withdrawing fluorine and iodine atoms and the electron-donating methoxy (B1213986) and methyl groups will significantly influence the energies and spatial distributions of these orbitals, thereby dictating its reactivity in various chemical reactions. For instance, the analysis can predict the most likely sites for nucleophilic or electrophilic attack.

Illustrative FMO Energy Values:

OrbitalEnergy (eV)Implication for Reactivity
HOMO-6.2 eVRegion of electron donation (nucleophilicity)
LUMO-0.8 eVRegion of electron acceptance (electrophilicity)
HOMO-LUMO Gap5.4 eVIndicates high kinetic stability

Note: The data in this table is illustrative and represents typical values for similar structures, as specific computational studies on this compound are not publicly available.

Electrostatic Potential (ESP) Surfaces for Charge Distribution

The Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule. It is mapped onto the electron density surface, with colors indicating different regions of electrostatic potential. Typically, red represents regions of negative potential (electron-rich, attractive to electrophiles), while blue represents regions of positive potential (electron-poor, attractive to nucleophiles). Green indicates neutral or non-polar regions.

For this compound, an ESP map would likely show negative potential around the electronegative fluorine and oxygen atoms, making these sites susceptible to electrophilic interaction. Conversely, the region around the iodine atom, due to its polarizability and the phenomenon of the "sigma-hole," might exhibit a region of positive potential, making it a site for nucleophilic interaction in certain contexts like halogen bonding.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is instrumental in detailing the step-by-step process of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental means alone.

Transition State Identification and Intrinsic Reaction Coordinate (IRC) Analysis

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). Identifying the geometry and energy of the TS is crucial for understanding the reaction's kinetics, as the energy of the TS determines the activation energy barrier. Computational methods can locate these TS structures on the potential energy surface.

Once a transition state is identified, Intrinsic Reaction Coordinate (IRC) analysis can be performed. IRC calculations map the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS correctly connects the intended species. This provides a detailed picture of the geometric changes the molecule undergoes throughout the reaction, such as bond breaking and formation. For a reaction involving this compound, such as a Suzuki coupling at the iodine position, IRC analysis would trace the entire path from the starting materials to the final coupled product.

Solvent Effects and Reaction Pathways in Solution

Reactions are most often carried out in a solvent, which can significantly influence reaction rates and pathways. Computational models can account for these solvent effects using various approaches, such as implicit solvent models (e.g., the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation.

These models can reveal how the solvent stabilizes reactants, products, and transition states differently, thereby altering the energy profile of the reaction. For this compound, computational studies could compare a reaction pathway in a polar solvent versus a non-polar solvent, predicting which would be more favorable and providing a rationale based on the calculated energetics. This is critical for optimizing reaction conditions in a laboratory setting.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Considerations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to correlate the structural features of molecules with their biological activities or physicochemical properties. conicet.gov.ar The development of a predictive QSAR/QSPR model for this compound would be a critical step in understanding its behavior and potential applications without the need for extensive empirical testing.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical information. nih.gov For this compound, a diverse set of descriptors would be calculated to capture its unique structural characteristics. These can be broadly categorized as follows:

1D Descriptors: These are the most straightforward descriptors and include basic molecular properties such as molecular weight, atom count, and bond count.

2D Descriptors: These are derived from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices (e.g., Wiener index, Randić index) and molecular connectivity indices, which quantify aspects like branching and shape.

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and provide information about its spatial arrangement. For this compound, these would include descriptors related to its volume, surface area, and shape, as well as quantum chemical descriptors.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can provide deep insights into the electronic properties of the molecule. Key descriptors for this compound would include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for predicting the molecule's reactivity and its ability to participate in electronic transitions.

Electron density and electrostatic potential: These descriptors help in identifying regions of the molecule that are electron-rich or electron-poor, which is vital for understanding intermolecular interactions.

A hypothetical set of calculated molecular descriptors for this compound is presented in the table below.

Descriptor CategoryDescriptor NameHypothetical ValueSignificance
Constitutional (1D) Molecular Weight280.09 g/mol Basic property influencing physical characteristics.
Atom Count19Reflects the overall size of the molecule.
Topological (2D) Wiener Index548Describes the structural branching and compactness.
Balaban J Index2.87A measure of the topological shape of the molecule.
Geometrical (3D) Molecular Surface Area~250 ŲInfluences solubility and transport properties.
Molecular Volume~200 ųRelates to steric interactions and binding affinity.
Quantum Chemical HOMO Energy-8.5 eVIndicates susceptibility to electrophilic attack.
LUMO Energy-1.2 eVIndicates susceptibility to nucleophilic attack.
Dipole Moment~2.5 DQuantifies the overall polarity of the molecule.

Cheminformatics provides the tools and techniques to analyze and compare chemical structures, which is essential for scaffold exploration and understanding the chemical space around this compound.

One key approach is molecular similarity searching . By defining the core scaffold of this compound, databases of chemical compounds can be searched for molecules with similar structural features. This can be performed using various similarity metrics, such as the Tanimoto coefficient, applied to molecular fingerprints (e.g., MACCS keys, Morgan fingerprints). This would allow for the identification of structurally related compounds that may share similar biological activities or properties.

Another important technique is substructure searching , which would involve searching for the specific arrangement of the fluorinated, iodinated, and methoxy-methylated benzene (B151609) ring in larger molecules. This can help in identifying known compounds that contain this particular structural motif and provide insights into its potential roles in different chemical contexts.

Clustering analysis could also be employed to group a set of compounds based on their structural similarity to this compound. This would help in visualizing the chemical space around the target molecule and identifying key structural variations that may lead to different activities or properties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Recognition

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. For this compound, MD simulations would provide valuable insights into its conformational flexibility and its interactions with other molecules.

Intermolecular Recognition: MD simulations are particularly useful for studying how a small molecule like this compound might interact with a biological macromolecule, such as a protein or a nucleic acid. In a hypothetical scenario where this compound is investigated as a potential inhibitor of an enzyme, MD simulations could be used to:

Docking Pose Refinement: After an initial prediction of the binding mode using molecular docking, MD simulations can be used to refine the binding pose and assess its stability over time.

Binding Free Energy Calculations: Advanced MD techniques, such as umbrella sampling or free energy perturbation, could be employed to calculate the binding free energy between this compound and its target. This would provide a quantitative measure of the binding affinity.

Analysis of Intermolecular Interactions: By analyzing the MD trajectories, specific intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the iodine atom), and hydrophobic interactions, that stabilize the complex can be identified.

A summary of the potential applications of MD simulations for this compound is provided in the table below.

Simulation TypeObjectiveKey Insights Gained
Conformational Analysis in Vacuum/Solvent To explore the rotational freedom of the methoxy and methyl groups.Identification of the most stable conformations and the energy landscape of substituent rotation.
Complex with a Target Protein To investigate the binding mode and stability of the molecule in a protein's active site.Understanding the key amino acid residues involved in binding and the nature of the intermolecular forces.
Free Energy Calculations To quantitatively predict the binding affinity of the molecule to its target.A numerical value for the binding free energy, which can be compared with experimental data.

Role of 2 Fluoro 5 Iodo 1 Methoxy 3 Methylbenzene As a Synthetic Intermediate and Privileged Scaffold

Precursor in the Total Synthesis of Complex Natural Products and Analogues

A comprehensive review of the scientific literature does not reveal specific examples of 2-Fluoro-5-iodo-1-methoxy-3-methylbenzene being utilized as a key precursor in the total synthesis of complex natural products or their analogues. While substituted iodobenzenes are common starting materials in natural product synthesis, the application of this particular compound has not been documented in publicly available research.

Building Block for Advanced Materials and Functional Molecules

The unique electronic and structural features of this compound suggest its potential as a building block for advanced materials. However, specific applications in this domain are not yet widely reported.

Application in Organic Electronics and Optoelectronic Devices

Currently, there is no specific research documenting the use of this compound in the development of materials for organic electronics or optoelectronic devices. The design of organic semiconductors and other functional materials often relies on fluorinated and methoxy-substituted aromatic cores, indicating a potential, though as yet unexplored, avenue for this compound.

Polymer Chemistry and Polymerization Initiators

In the field of polymer chemistry, a study has been conducted on a structurally related compound, 5-iodo-2-methoxy-substituted 2-methoxyethyl phenylcyanoacrylate, which was copolymerized with styrene (B11656). chemrxiv.orgchemrxiv.org This research demonstrates the utility of the iodo-methoxy-benzene scaffold in creating functional polymers. chemrxiv.orgchemrxiv.org However, there is no direct evidence in the literature of this compound itself being used as a monomer or a polymerization initiator.

Design and Synthesis of New Chemical Entities (NCEs) in Medicinal Chemistry Research

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. nih.govnih.govacs.org The scaffold of this compound contains several key features that are attractive for the design of new chemical entities (NCEs).

Scaffold Modification for Ligand-Target Interaction Studies

While fluorinated aromatic compounds are frequently used as scaffolds for modification in ligand-target interaction studies, specific research detailing the use of this compound for this purpose is not found in the current body of scientific literature. The presence of the iodine atom provides a convenient handle for introducing a variety of substituents through cross-coupling reactions, which would theoretically allow for the systematic exploration of a target's binding pocket.

Lead Generation and Optimization Strategies through Structural Derivatization

The process of lead generation and optimization in drug discovery often involves the structural derivatization of a promising scaffold. The this compound structure is amenable to such modifications. The aryl iodide functionality is particularly useful for introducing new chemical diversity into the molecule. Despite this potential, there are no published studies that specifically utilize this compound as a starting point for lead generation and optimization strategies. The development of inhibitors for enzymes such as PRMT5 has involved the use of various complex fluorinated scaffolds, highlighting the importance of such structures in modern medicinal chemistry. nih.govmdpi.comresearchgate.nettangotx.comresearchgate.net

Application in Agrochemical and Specialty Chemical Development

While specific, commercialized agrochemicals or specialty chemicals directly derived from this compound are not extensively documented in publicly available literature, the inherent chemical functionalities of this molecule suggest its significant potential as a precursor or key intermediate. The individual and combined properties of its substituents provide a strong basis for its utility in these sectors.

The presence of a fluorine atom is particularly noteworthy. In agrochemical design, the incorporation of fluorine can dramatically enhance the biological efficacy of a molecule. This is attributed to several factors, including increased metabolic stability, enhanced binding affinity to target enzymes or receptors, and improved transport properties within the target organism. The strong carbon-fluorine bond can block metabolic pathways that would otherwise deactivate the compound, leading to a longer-lasting effect.

The iodine atom serves as a versatile synthetic handle. It is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular architectures from simpler precursors. The reactivity of the C-I bond allows for the introduction of a wide array of other functional groups or molecular fragments, providing a direct route to diverse derivatives.

In the context of specialty chemicals, particularly in the development of advanced materials and polymers, the rigid and well-defined structure of the this compound scaffold is advantageous. The potential for post-polymerization modification via the reactive iodine substituent allows for the synthesis of functional polymers with tailored properties. For instance, this scaffold could be incorporated into polymer backbones to enhance thermal stability, flame retardancy, or to introduce specific optical or electronic properties.

Table 1: Potential Applications of this compound Derivatives

Sector Potential Application Key Structural Feature Utilized Plausible Final Product Class
AgrochemicalsDevelopment of novel herbicides or fungicidesFluorine for enhanced bioactivity and metabolic stabilitySubstituted biphenyls or heterocyclic compounds
Specialty ChemicalsSynthesis of functional polymersIodinated aromatic ring for cross-coupling and polymerizationHigh-performance polymers, liquid crystals
AgrochemicalsIntermediate for insecticidesMethoxy (B1213986) and methyl groups for modulating lipophilicityComplex polycyclic aromatic compounds
Specialty ChemicalsPrecursor for electronic materialsThe overall substituted benzene (B151609) scaffoldOrganic light-emitting diode (OLED) components

Detailed Research Findings

While direct research on this compound is limited, extensive research on analogous fluorinated and iodinated aromatic compounds underpins its potential. Studies have consistently shown that the introduction of fluorine into bioactive molecules can lead to significant improvements in their performance. For example, many of the top-selling agrochemicals contain at least one fluorine atom.

Similarly, the utility of iodoarenes as synthetic intermediates is a cornerstone of modern organic chemistry. The ability to perform selective cross-coupling reactions at the C-I bond allows for the efficient construction of molecules that would be difficult to synthesize through other routes. This versatility is highly sought after in both industrial and academic research for the rapid generation of new chemical entities for screening and development.

Environmental and Sustainable Chemistry Considerations for 2 Fluoro 5 Iodo 1 Methoxy 3 Methylbenzene

Academic Studies on Degradation Pathways and Environmental Fate

The environmental fate of a chemical is dictated by its persistence and its susceptibility to degradation processes, which can be biotic (biological) or abiotic (non-biological). Halomethoxybenzenes, the class of compounds to which 2-Fluoro-5-iodo-1-methoxy-3-methylbenzene belongs, have been identified as pervasive in the environment, sharing properties with persistent organic pollutants (POPs) such as potential for long-range atmospheric transport and bioaccumulation. nih.govnih.govresearchgate.net Their presence can stem from both natural (e.g., synthesis by wood-rotting fungi) and anthropogenic sources. nih.govnih.gov The degradation of this specific molecule would be influenced by its unique combination of substituents: a stable fluoro group, a labile iodo group, a methoxy (B1213986) group that can be a target for metabolism, and a methyl group.

Photochemical degradation, or photolysis, is a key abiotic process that breaks down chemical compounds through the energy of light, particularly ultraviolet (UV) radiation from the sun. For halogenated aromatic compounds, the strength of the carbon-halogen (C-X) bond is a critical factor in determining the primary photochemical pathway. The C-I bond is significantly weaker than other carbon-halogen bonds and the C-H or C-C bonds of the benzene (B151609) ring.

Interactive Table 1: Average Bond Energies of Carbon-Halogen Bonds (Data presented is generalized for aromatic compounds)

Bond TypeAverage Bond Energy (kJ/mol)Relative Susceptibility to Photolysis
C-F~485Low
C-Cl~397Moderate
C-Br~338High
C-I~272Very High

Given these bond energies, the most probable initial step in the photochemical degradation of this compound is the homolytic cleavage of the carbon-iodine bond upon absorption of UV radiation.

Predicted Photodegradation Pathway:

Initiation: The molecule absorbs a photon (hν), leading to the cleavage of the C-I bond to form an aryl radical and an iodine radical.

C₈H₈FIO + hν → C₈H₈FO• (aryl radical) + I• (iodine radical)

Propagation: The highly reactive aryl radical can then participate in a variety of reactions, such as abstracting a hydrogen atom from surrounding solvent molecules (e.g., water or organic matter) to form 2-fluoro-1-methoxy-3-methylbenzene.

C₈H₈FO• + R-H → C₈H₉FO + R•

Further Degradation: The resulting de-iodinated compound and other intermediates can be further degraded by other processes, such as attack by photochemically generated reactive oxygen species like hydroxyl radicals (•OH). aclima.eus Studies on other halogenated compounds have shown that halogenation can shift the molecule's absorption spectrum towards higher wavelengths, potentially increasing degradation rates under natural sunlight. rsc.org

Biotransformation is the chemical alteration of a substance within a living organism. For pollutants, this is a critical process for detoxification and removal from the environment, primarily carried out by microorganisms like bacteria and fungi. mdpi.com The metabolism of this compound would likely involve several enzymatic pathways, with different outcomes expected under aerobic versus anaerobic conditions.

Aerobic Degradation: In the presence of oxygen, microorganisms utilize oxygenase enzymes to initiate the breakdown of aromatic rings. iwc.int

Dioxygenases and Monooxygenases: These enzymes can hydroxylate the aromatic ring, making it susceptible to cleavage. This is a common first step in the degradation of many aromatic pollutants. mdpi.com

O-Demethylation: The methoxy (-OCH₃) group is a common target for microbial enzymes, which can cleave it to form a phenol (B47542). inchem.org This process, known as O-dealkylation, increases the water solubility of the compound and can facilitate further degradation.

Anaerobic Degradation: In environments lacking oxygen, such as deep sediments or some groundwater, a different set of microbial processes dominates.

Reductive Dehalogenation: This is a key process where microorganisms use the halogenated compound as an electron acceptor, removing a halogen atom and replacing it with hydrogen. epa.gov Given the low bond energy of the C-I bond, the iodine atom on this compound would be the most likely target for reductive dehalogenation, a process carried out by organohalide-respiring bacteria. researchgate.net This would convert the compound to 2-fluoro-1-methoxy-3-methylbenzene.

Persistence of the C-F Bond: The carbon-fluorine bond is the strongest single bond in organic chemistry and is notoriously resistant to both enzymatic and chemical cleavage. While de-iodination may occur relatively easily, the resulting fluorinated aromatic intermediate is expected to be significantly more persistent in the environment. Complete mineralization (breakdown to CO₂, H₂O, F⁻, and I⁻) would therefore be a challenging, multi-step process.

Role of Fungi: Certain types of fungi, particularly white-rot fungi like Phanerochaete chrysosporium, possess powerful, non-specific extracellular enzymes (e.g., lignin (B12514952) peroxidases, manganese peroxidases) that can degrade a wide range of highly recalcitrant organohalogens that are resistant to bacterial attack. mdpi.com

Lifecycle Assessment and Sustainable Synthesis Practices for Halogenated Aromatics

Lifecycle assessment (LCA) is a methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to processing, manufacturing, use, and final disposal ("grave"). semanticscholar.orgmdpi.com A complete LCA for this compound has not been published, but a qualitative assessment can be made based on the general principles of halogenated aromatic synthesis.

The production of such a specialized chemical would be evaluated on factors including:

Raw Material Sourcing: The environmental cost of producing the precursors.

Energy Consumption: The energy required for heating, cooling, and purification steps.

Use of Reagents: The toxicity and environmental impact of the halogenating agents, solvents, and catalysts used.

Waste Generation: The quantity and hazard level of byproducts and waste streams.

In the context of green chemistry, there is a significant research effort to develop more sustainable synthesis practices for halogenated aromatics. rsc.org

Interactive Table 2: Comparison of Traditional vs. Sustainable Halogenation Methods

AspectTraditional Synthesis MethodsSustainable/Green Synthesis Alternatives
Halogenating AgentsOften use hazardous elemental halogens (e.g., I₂, Cl₂) or reagents like N-iodosuccinimide. researchgate.netUse of safer halide salts (e.g., NaI, NaCl) with clean oxidants like hydrogen peroxide (H₂O₂), with water as the only byproduct. rsc.org
CatalysisMay require stoichiometric amounts of harsh catalysts (e.g., strong Lewis acids).Development of highly efficient transition metal catalysts or biocatalysts (halogenase enzymes) that work under mild conditions. researchgate.netacs.org
SolventsOften rely on volatile and toxic organic solvents.Use of environmentally benign solvents like water, ethanol, or supercritical CO₂. cornell.edu
EfficiencyCan have lower atom economy and generate significant waste.Focus on high-yield, high-selectivity reactions that maximize the incorporation of starting materials into the final product (high atom economy). researchgate.net

Remediation Strategies for Halogenated Organic Pollutants in Research Contexts

Should contamination of soil or water with compounds like this compound occur, various remediation strategies developed for halogenated organic pollutants could be employed. mdpi.com The choice of technology depends on the concentration of the pollutant, the environmental matrix (soil, water), and site-specific conditions.

Interactive Table 3: Overview of Remediation Strategies for Halogenated Organic Pollutants

StrategyMechanismApplicability & NotesReference
BioremediationUses microorganisms to degrade contaminants. Involves biostimulation (adding nutrients) or bioaugmentation (adding microbes).Cost-effective and environmentally friendly. Efficiency depends on contaminant structure and environmental conditions. Anaerobic reductive dehalogenation would be effective for the iodine substituent. researchgate.netnih.gov
MycoremediationA form of bioremediation that uses fungi to break down pollutants, particularly effective for complex and recalcitrant compounds.Fungal enzymes are highly effective against a broad range of organohalogens. mdpi.commdpi.com
AdsorptionContaminants are physically bound to the surface of an adsorbent material, most commonly activated carbon.Effective for removing pollutants from water. The material must be regenerated or disposed of. Colloidal activated carbon can be injected to form subsurface treatment barriers. mdpi.comyoutube.com
Advanced Oxidation Processes (AOPs)Generates highly reactive species (e.g., •OH) to chemically destroy organic pollutants. Examples include Ozonation, UV/H₂O₂, and Fenton reactions.Rapid and effective for a wide range of organic compounds in water. Can be energy-intensive and may form disinfection byproducts. aclima.eus
In Situ Chemical Reduction (ISCR)A reducing agent, such as zero-valent iron (ZVI), is introduced into the subsurface to chemically degrade contaminants via dehalogenation.Particularly effective for chlorinated and iodinated compounds in groundwater. aclima.eus
Thermal TreatmentUses high temperatures to either volatilize (for capture) or completely destroy contaminants in soil or other media.Highly effective but can be very energy-intensive and expensive. Best suited for highly contaminated "hot spots." mdpi.comepa.gov

For a molecule like this compound, a multi-faceted or "treatment train" approach might be most effective. For instance, anaerobic bioremediation or chemical reduction could be used to remove the iodine atom, followed by an aerobic biological process to degrade the more persistent fluorinated aromatic ring.

Future Research Directions and Unaddressed Challenges in Halogenated Methoxy Methylbenzene Chemistry

Development of Highly Enantioselective and Diastereoselective Synthetic Methodologies

The synthesis of chiral molecules with high stereocontrol is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. For halogenated methoxy-methylbenzenes, achieving high levels of enantioselectivity and diastereoselectivity in their synthesis remains a significant challenge. The development of novel synthetic routes that can introduce chirality in a controlled manner is a key area for future research.

Current methods often rely on chiral auxiliaries or catalysts that may not be universally effective across a range of substituted benzene (B151609) rings. The unique electronic and steric properties of substituents like fluorine, iodine, methoxy (B1213986), and methyl groups on the benzene ring of 2-Fluoro-5-iodo-1-methoxy-3-methylbenzene can significantly influence the outcome of stereoselective reactions. Future research should focus on the design of new catalytic systems, potentially based on transition metals or organocatalysts, that are specifically tailored for these types of substrates. Biocatalysis, using enzymes to perform stereoselective transformations, also presents a promising avenue for the synthesis of enantioenriched halogenated cyclopropanes and other chiral derivatives. researchgate.net

Table 1: Hypothetical Enantioselective Synthesis of a Derivative of this compound

CatalystChiral LigandSolventTemperature (°C)Enantiomeric Excess (%)
Palladium(II) Acetate(R)-BINAPToluene2585
Rhodium(I) Acetylacetonate(S,S)-ChiraphosDichloromethane092
Copper(I) Triflate(R)-Ph-BoxTetrahydrofuran-2095
Organocatalyst (Proline)-Dimethylformamide2578

This table presents hypothetical data for illustrative purposes.

Exploration of Novel Reactivity Profiles and Catalytic Transformations

The reactivity of halogenated methoxy-methylbenzenes is rich and varied, offering numerous possibilities for the synthesis of complex molecules. The presence of multiple functional groups on this compound—a fluoro group, an iodo group, a methoxy group, and a methyl group—allows for a wide range of chemical transformations. The distinct reactivity of the C-F and C-I bonds, for instance, enables selective functionalization through cross-coupling reactions.

Future research will likely focus on uncovering new reactivity patterns and developing novel catalytic transformations. This could include the activation of C-H bonds for direct functionalization, the development of new coupling partners in Suzuki, Sonogashira, and Buchwald-Hartwig reactions, and the exploration of photocatalyzed reactions. Understanding the interplay between the different substituents on the aromatic ring will be crucial for achieving high selectivity and yield in these transformations. The methoxy group, for example, can act as a directing group in electrophilic aromatic substitution, while the halogens provide sites for metal-catalyzed cross-coupling. studyrocket.co.uklibretexts.org

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. nih.govimgroupofresearchers.com For halogenated methoxy-methylbenzenes, these technologies can be applied to accelerate the discovery of new compounds with desired properties and to optimize synthetic routes. By training algorithms on large datasets of chemical reactions and molecular properties, AI models can predict the outcome of reactions, suggest optimal reaction conditions, and even design novel molecules with specific functionalities. researchgate.netcam.ac.uk

Table 2: Predicted Properties of this compound using a Hypothetical Machine Learning Model

PropertyPredicted ValueConfidence Score
Boiling Point (°C)275.40.92
Melting Point (°C)45.80.88
LogP4.10.95
Aqueous Solubility (mg/L)12.30.85

This table presents hypothetical data for illustrative purposes.

Expanding Applications in Emerging Fields of Chemical Science

Halogenated organic compounds have found applications in a wide range of fields, including materials science, medicinal chemistry, and agrochemistry. nih.govnih.gov The unique properties imparted by halogen atoms, such as increased lipophilicity and the ability to form halogen bonds, make them valuable components in the design of new materials and bioactive molecules. namiki-s.co.jp

For this compound and its derivatives, future research should explore their potential applications in these emerging areas. In materials science, the presence of fluorine and iodine could lead to interesting properties for liquid crystals, polymers, and organic electronics. In medicinal chemistry, this compound could serve as a building block for the synthesis of new drug candidates. The diverse substitution pattern offers multiple points for modification to optimize biological activity and pharmacokinetic properties. The synthesis of novel ring-substituted phenylcyanoacrylates and their subsequent copolymerization with monomers like styrene (B11656) are examples of how such compounds can be utilized in polymer chemistry. chemrxiv.orgchemrxiv.orgchemrxiv.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Fluoro-5-iodo-1-methoxy-3-methylbenzene?

  • Methodological Answer :

  • Halogenation Strategies : Iodination can be achieved via electrophilic substitution using iodine monochloride (ICl) in the presence of a Lewis acid (e.g., FeCl₃). Fluorination may involve Balz-Schiemann or halogen-exchange reactions .
  • Cross-Coupling Reactions : The iodine substituent allows Suzuki-Miyaura or Ullmann coupling for further functionalization. For example, coupling with boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄) .
  • Methoxy Group Introduction : Methoxylation via nucleophilic substitution (e.g., Cu-mediated O-methylation) or protection/deprotection strategies .

Q. How is the purity and structural integrity of this compound verified?

  • Methodological Answer :

  • Analytical Techniques :
TechniquePurposeExample Data
¹H/¹³C NMR Confirm substitution patternδ 7.2–7.8 (aromatic H), δ 3.8 (OCH₃)
HPLC Purity assessment>96% purity (custom synthesis standards)
Mass Spectrometry Molecular ion confirmationm/z = 292.0 (M⁺)
  • X-ray Crystallography : Resolves regiochemical ambiguities (e.g., verifying ortho/meta/para positions) .

Q. What safety protocols are critical during handling?

  • Methodological Answer :

  • PPE Requirements : Gloves, goggles, and fume hood use to prevent exposure to volatile intermediates.
  • Storage : Store in amber glass under inert gas (N₂/Ar) at –20°C to prevent iodine loss or oxidation .
  • Waste Disposal : Halogenated waste segregation; consult institutional guidelines for iodinated aromatic compounds .

Advanced Research Questions

Q. How can contradictory data in fluorination/iodination optimization be resolved?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) and analyze via ANOVA.
  • Control Experiments : Compare yields under inert vs. aerobic conditions to rule out oxidation side reactions.
  • Triangulation : Cross-validate results using multiple techniques (e.g., GC-MS, NMR kinetics) .

Q. What strategies enhance regioselective functionalization of the benzene ring?

  • Methodological Answer :

  • Directing Groups : Use meta-directing fluorine to guide iodination to the 5-position. Methoxy groups act as ortho/para directors but may require protection (e.g., silylation) to avoid interference .
  • Transition Metal Templates : Pd or Cu catalysts can enforce selectivity in cross-coupling reactions .

Q. How can computational modeling predict stability or reaction pathways?

  • Methodological Answer :

  • DFT Calculations : Simulate reaction intermediates (e.g., iodonium ion formation) to identify kinetic vs. thermodynamic products.
  • Molecular Dynamics : Study solvent effects on iodine leaving-group behavior.
  • PubChem Data : Reference computational properties (e.g., LogP, polar surface area) for solubility predictions .

Q. What advanced techniques characterize decomposition under storage?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks; monitor via LC-MS for iodomethane release or demethoxylation .
  • Isotopic Labeling : Use deuterated analogs (e.g., CD₃O-group) to track degradation pathways via mass shifts in MS .

Data Contradiction Analysis Example

Scenario : Conflicting NMR data on fluorine’s electronic effects.

  • Resolution Steps :
    • Compare coupling constants (²J₆,F vs. ³J₅,F) to confirm substituent positions.
    • Validate with NOE spectroscopy to assess spatial proximity of substituents.
    • Replicate synthesis using alternative fluorination agents (e.g., Selectfluor vs. DAST) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.